Sofinicline is developed by NeuroSearch and AbbVie, with its first approval date noted as August 1, 2007. It is currently in Phase 2 clinical trials for indications including diabetic peripheral neuropathic pain and diabetic neuropathies . The molecular formula of sofinicline is , with a CAS Registry Number of 799279-80-4, indicating its unique identification in chemical databases .
The synthesis of sofinicline involves several steps that utilize specific chemical reactions to construct its molecular framework. The process begins with the preparation of key intermediates, which are subsequently transformed into the final product through a series of coupling and functionalization reactions.
The synthesis has been optimized to enhance yield and purity while reducing the number of steps involved .
Sofinicline's molecular structure can be described as follows:
The InChIKey for sofinicline is MBQYQLWSBRANKQ-IMTBSYHQSA-N, which provides a standardized way to represent its molecular structure in databases .
Sofinicline participates in various chemical reactions, primarily involving:
The compound's high affinity for the α4β2 receptor (with an inhibition constant of approximately 0.10 nM) underscores its potential effectiveness .
Sofinicline functions primarily as an agonist at nicotinic acetylcholine receptors. Its mechanism can be summarized as follows:
This mechanism suggests that sofinicline could serve as a non-stimulant alternative for treating ADHD by enhancing cognitive performance without the side effects associated with traditional stimulants .
Sofinicline exhibits several notable physical and chemical properties:
These properties are essential for understanding how sofinicline behaves in biological systems and its formulation for therapeutic use .
Sofinicline has potential applications in several therapeutic areas:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3